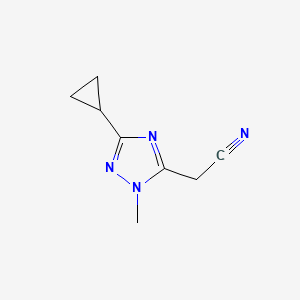

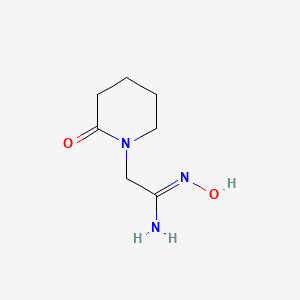

2-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetonitrile, also known as CCT007093, is a small molecule inhibitor that has been extensively studied in scientific research. This compound was first synthesized in 2009 and has since been used in various studies to understand its mechanism of action and potential applications.

Scientific Research Applications

Mechanochemical Evaluation of Triazoles

- Regiochemical Effects on Molecular Stability : A study focused on the stability of poly(methyl acrylate) chains grown from 1,4- and 1,5-disubstituted 1,2,3-triazoles. The cycloreversion of triazole units was induced by irradiating acetonitrile solutions with ultrasound, highlighting the impact of regioisomerism on mechanical stability. This suggests potential applications in designing polymers with tailored mechanical properties (Brantley et al., 2012).

Catalytic Synthesis and Cyclization Reactions

- One-Pot Synthesis of Triazolyl-2-Iminochromenes : Demonstrating the utility of triazoles in catalysis, a study reported the one-pot synthesis of 3-triazolyl-2-iminochromenes via a Cu(I)-catalyzed cycloaddition involving 2-azidoacetonitrile. This showcases the role of triazoles in facilitating complex molecular transformations, potentially including derivatives of 2-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetonitrile (Qian et al., 2013).

Novel Synthesis Approaches

- Azide–Acetonitrile "Click" Reaction : Highlighting a novel synthetic route, a study described the Cs2CO3-catalyzed azide–acetonitrile cycloaddition for synthesizing medicinally important 5-amino-1,2,3-triazoles, showcasing the potential for efficient and regioselective synthesis of triazole derivatives, which could extend to compounds like this compound (Krishna et al., 2015).

Application in Photochemical Reactions

- Novel Photocyclization Reactions : Research into the photoirradiation of tris(2-benzo[b]thienyl)methyl alcohol in acetonitrile uncovered unexpected products, indicating the potential of acetonitrile as a solvent in facilitating unique photochemical transformations. This may suggest broader applications in synthesizing complex cyclic structures, possibly relevant to derivatives of the subject compound (Tanifuji et al., 2002).

properties

IUPAC Name |

2-(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c1-12-7(4-5-9)10-8(11-12)6-2-3-6/h6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIBILBVANUDELE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)C2CC2)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-allyl-5-[1-(2-chloro-5-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2606947.png)

![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide](/img/structure/B2606950.png)

![3-[(5-Methylpyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B2606952.png)

![2-Chloro-N-(6-oxo-2-propan-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl)acetamide](/img/structure/B2606961.png)

![3'-(3,4-Dimethylphenyl)-1-[(4-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2606962.png)

![benzyl 4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2606964.png)

![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2606966.png)

![2-(2H-1,3-benzodioxol-5-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2606969.png)

![1-[(3-Methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2606970.png)